molecular formula C8H8ClN3O B3019401 5-Amino-2-chloro-4-methoxy-6-methylnicotinonitrile CAS No. 500341-70-8

5-Amino-2-chloro-4-methoxy-6-methylnicotinonitrile

Cat. No.: B3019401
CAS No.: 500341-70-8
M. Wt: 197.62
InChI Key: GRUORQXCYIJATM-UHFFFAOYSA-N
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Description

5-Amino-2-chloro-4-methoxy-6-methylnicotinonitrile , also known by its IUPAC name methyl 5-amino-2-chloro-4-methoxybenzoate , is a chemical compound with the molecular formula C9H10ClNO3 . It belongs to the class of nicotinonitrile derivatives . The compound exhibits a yellow solid physical form and has a molecular weight of 215.64 g/mol .


Synthesis Analysis

The synthesis of this compound involves the reaction of appropriate starting materials, typically 2-amino-4-chloro-6-methoxypyrimidine and methyl 2-chloro-4-methoxy-6-methylpyrimidine-5-carboxylate . The specific synthetic route may vary, but it generally proceeds through nucleophilic substitution reactions or other suitable methods .


Physical and Chemical Properties Analysis

  • Purity : Typically available at 95% purity .

Safety and Hazards

  • MSDS : Refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

Properties

IUPAC Name

5-amino-2-chloro-4-methoxy-6-methylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3O/c1-4-6(11)7(13-2)5(3-10)8(9)12-4/h11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRUORQXCYIJATM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=N1)Cl)C#N)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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